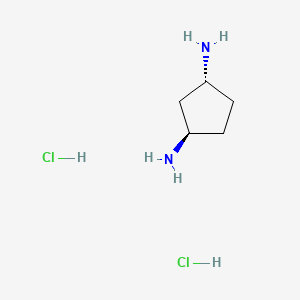
trans-Cyclopentane-1,3-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“trans-Cyclopentane-1,3-diamine dihydrochloride” is a chemical compound with the CAS Number: 1799439-22-7 . It has a molecular weight of 173.08 and is typically found as a white to off-white powder or crystals .
Synthesis Analysis
A novel and green route for the synthesis of cyclopentane-1,3-diamine (CPDA) from hemicellulosic feedstock has been established . The successful multi-step synthesis comprises:Physical And Chemical Properties Analysis
“trans-Cyclopentane-1,3-diamine dihydrochloride” is a white to off-white powder or crystals . It has a molecular weight of 173.08 .Aplicaciones Científicas De Investigación
Synthesis of Bifunctional Monomers for Poly-Condensation
trans-Cyclopentane-1,3-diamine dihydrochloride: has been utilized in the bio-based synthesis of bifunctional monomers. These monomers are crucial for poly-condensation processes, particularly in creating novel polymers with internal amide and imine groups . This application is significant in the development of sustainable and eco-friendly polymeric materials.
Green Chemistry and Hemicellulosic Feedstock Conversion
The compound plays a role in green chemistry as a product of hemicellulosic feedstock conversion. A novel route has been established for synthesizing trans-Cyclopentane-1,3-diamine from renewable resources, which underscores its importance in reducing reliance on fossil fuels for chemical synthesis .
Production of Polyurethanes
In the realm of materials science, trans-Cyclopentane-1,3-diamine dihydrochloride is a precursor in synthesizing polyurethanes. A specific monomer derived from this compound using γ-valerolactone (GVL) has been successfully applied in polyurethane synthesis, indicating its versatility in producing various polymeric materials .
Chiral Ligands and Receptors
The compound’s isomers have been used to synthesize chiral ligands and receptors. These are essential components in asymmetric synthesis and catalysis, which are pivotal in producing enantiomerically pure pharmaceuticals and other fine chemicals .
Biologically Active Compounds
Research has highlighted the use of trans-Cyclopentane-1,3-diamine dihydrochloride in creating biologically active compounds. Its incorporation into molecular structures can impart or enhance biological activity, making it valuable in drug discovery and medicinal chemistry .
Novel Synthetic Approaches
The compound has spurred the development of novel synthetic approaches due to its historical underestimation and non-commercial availability. Its renewed interest has led to more efficient and stable methods of synthesis, which is beneficial for industrial-scale production .
Chemical Education and Research
As a subject of study in chemical education and research, trans-Cyclopentane-1,3-diamine dihydrochloride offers a rich context for exploring synthetic pathways, reaction mechanisms, and green chemistry principles. It serves as an excellent case study for teaching advanced organic chemistry and sustainability in chemical processes .
Industrial Applications
While specific industrial applications are not detailed in the available literature, the properties of trans-Cyclopentane-1,3-diamine dihydrochloride suggest potential uses in the synthesis of industrial chemicals, coatings, and adhesives. Its role in creating monomers for polymers indicates its adaptability in various industrial processes .
Safety And Hazards
Direcciones Futuras
While specific future directions for “trans-Cyclopentane-1,3-diamine dihydrochloride” are not available in the search results, it’s worth noting that there has been renewed interest in cyclopentane-1,2-diamine, a related compound, for a broad range of applications . This suggests potential future research directions for “trans-Cyclopentane-1,3-diamine dihydrochloride” as well.
Propiedades
IUPAC Name |
(1R,3R)-cyclopentane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-4-1-2-5(7)3-4;;/h4-5H,1-3,6-7H2;2*1H/t4-,5-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEZIVFRVHUPSU-ALUAXPQUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Cyclopentane-1,3-diamine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

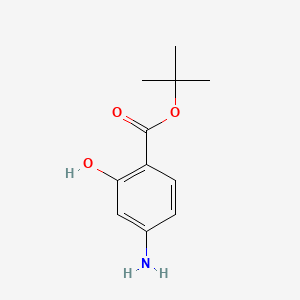
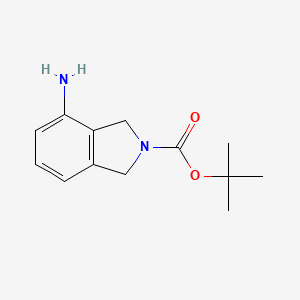
![tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B592297.png)
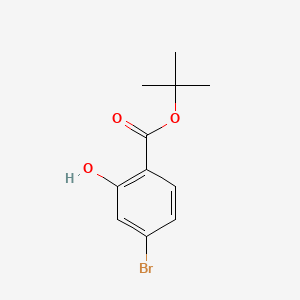
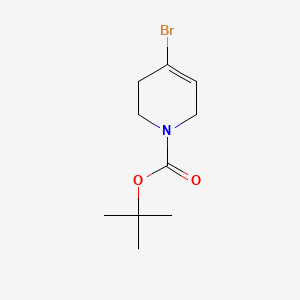
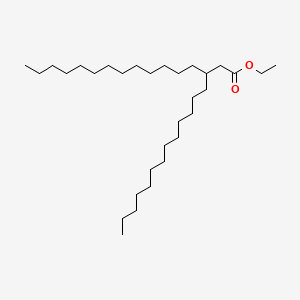
![Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592302.png)
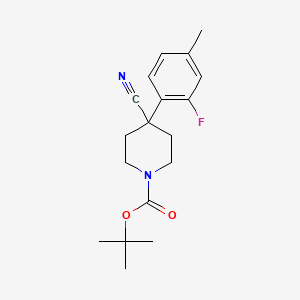
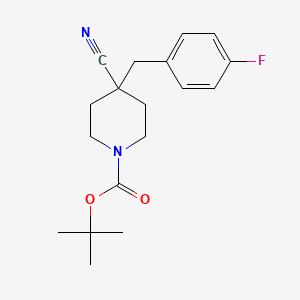
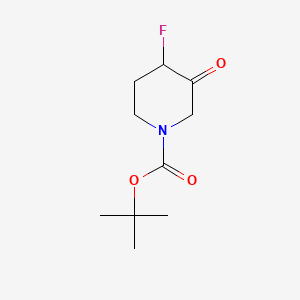
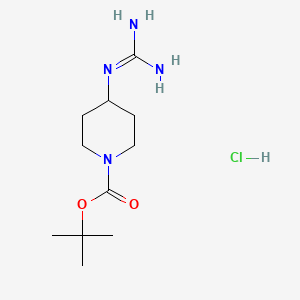
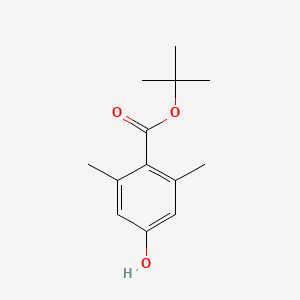

![tert-Butyl 4-hydroxy-7,8-dihydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine-9(10H)-carboxylate](/img/structure/B592315.png)